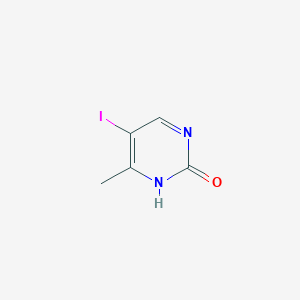

5-Iodo-4-methylpyrimidin-2-ol

Beschreibung

5-Iodo-4-methylpyrimidin-2-ol is a halogenated pyrimidine derivative characterized by a hydroxyl group at position 2, a methyl group at position 4, and an iodine atom at position 4. Its molecular formula is C₅H₅IN₂O (molar mass: 236.01 g/mol). The iodine substituent introduces significant steric and electronic effects, while the hydroxyl group enhances polarity, influencing solubility and reactivity.

Eigenschaften

Molekularformel |

C5H5IN2O |

|---|---|

Molekulargewicht |

236.01 g/mol |

IUPAC-Name |

5-iodo-6-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H5IN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9) |

InChI-Schlüssel |

ARALYEFUCFMQMW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NC(=O)N1)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methylpyrimidin-2-ol typically involves the iodination of 4-methylpyrimidin-2-ol. One common method includes the reaction of 4-methylpyrimidin-2-ol with iodine in the presence of a base such as sodium carbonate in water at elevated temperatures (around 70°C) . This reaction results in the substitution of a hydrogen atom at the 5th position with an iodine atom, forming 5-Iodo-4-methylpyrimidin-2-ol.

Industrial Production Methods: While specific industrial production methods for 5-Iodo-4-methylpyrimidin-2-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodo-4-methylpyrimidin-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group at the 2nd position can participate in oxidation and reduction reactions, forming different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.

Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Iodo-4-methylpyrimidin-2-ol is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a useful tool in the study of DNA and RNA synthesis and function.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties, making it a subject of interest in drug discovery and development .

Industry: In the industrial sector, 5-Iodo-4-methylpyrimidin-2-ol can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 5-Iodo-4-methylpyrimidin-2-ol is primarily related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and other non-covalent interactions with nucleic acids and proteins, potentially affecting their structure and function. The iodine atom at the 5th position may also play a role in modulating the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Structural Analogues

The following pyrimidine-based compounds share functional or positional similarities with 5-Iodo-4-methylpyrimidin-2-ol:

Key Observations:

- Substituent Position: The hydroxyl group’s position (2 vs. For example, 5-Iodo-2-isopropyl-6-methylpyrimidin-4-ol (hydroxyl at 4) may exhibit lower polarity than the target compound .

- Steric Effects : The isopropyl group in the analogue from introduces steric hindrance, which could limit its utility in reactions requiring planar geometries.

Halogen-Substituted Pyridine Analogues (Contextual Insight)

While pyridine derivatives are distinct from pyrimidines, their halogen substitution patterns offer insights into electronic effects:

Key Observations:

Research Findings and Hypotheses

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.